2-(2-Chloro-4-nitrophenyl)acetonitrile
Overview
Description
2-(2-Chloro-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)acetonitrile typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, leading to the formation of substituted derivatives.
Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like DMSO or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Reduction: 2-(2-Chloro-4-aminophenyl)acetonitrile.
Hydrolysis: 2-(2-Chloro-4-nitrophenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)acetonitrile depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nitrogen or carbon-oxygen bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but with a hydroxyl group instead of an acetonitrile group.
4-Chloro-2-nitrophenylacetonitrile: Similar structure but with the chloro and nitro groups in different positions.
2,6-Dichloro-4-nitrophenol: Contains an additional chloro group on the phenyl ring.
Uniqueness
2-(2-Chloro-4-nitrophenyl)acetonitrile is unique due to the presence of both a chloro and nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCJERYAJOGPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393801 | |
Record name | (2-Chloro-4-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89277-99-6 | |
Record name | 2-Chloro-4-nitrobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89277-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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